![molecular formula C10H15BrN2S B6332732 [(3-Phenylpropyl)sulfanyl]methanimidamide hydrobromide CAS No. 105444-69-7](/img/structure/B6332732.png)

[(3-Phenylpropyl)sulfanyl]methanimidamide hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

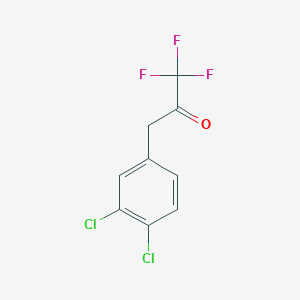

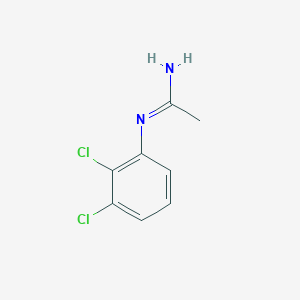

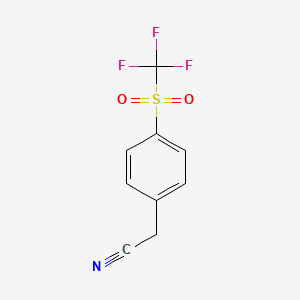

“[(3-Phenylpropyl)sulfanyl]methanimidamide hydrobromide” is a chemical compound with the CAS Number: 14122-45-3 . It has a molecular weight of 291.21 . The compound is also known as TAK-659 and is considered a promising compound in the field of cancer therapy.

Molecular Structure Analysis

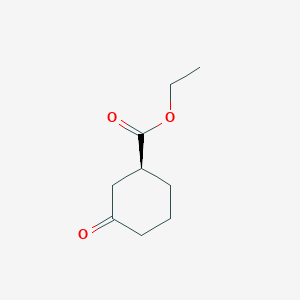

The molecular formula of “[(3-Phenylpropyl)sulfanyl]methanimidamide hydrobromide” is C10H14N2OS . The InChI Code is 1S/C10H14N2OS.BrH/c11-10 (12)14-8-4-7-13-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8H2, (H3,11,12);1H .Physical And Chemical Properties Analysis

The compound has a molecular weight of 275.2085 . It should be stored at a temperature of 28 C .Aplicaciones Científicas De Investigación

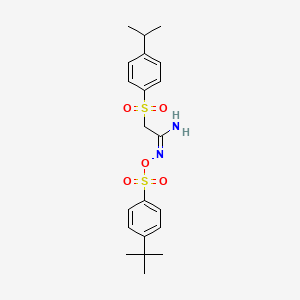

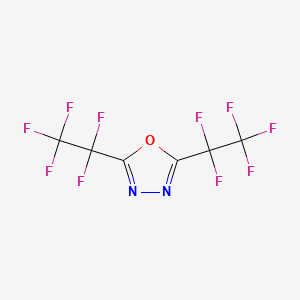

Synthesis and Decomposition Studies : The compound has been used in the synthesis and decomposition of benzenediazonium tris((trifluoromethyl)sulfonyl)methanide and its cyclic analogs, demonstrating its utility in complex organic reactions (Zhu & Desmarteau, 1993).

Inhibitor Activities : It has been involved in the synthesis of 4-alkynyloxy phenyl sulfanyl, sulfinyl, and sulfonyl alkyl hydroxamates, which showed inhibitor activities against tumor necrosis factor-α (TNF-α) and matrix metalloproteinase (MMP), indicating potential pharmaceutical applications (Venkatesan et al., 2004).

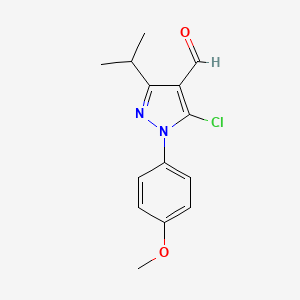

Sulfenylation/Cyclization of Aryl Alkynoates : The chemical has been used in the sulfenylation and cyclization of aryl alkynoates, leading to the production of various 3-sulfenylated coumarins, highlighting its role in the creation of novel organic compounds (Gao et al., 2016).

Novel Sulfur Transfer Reagents : It has been identified as an efficient sulfur transfer reagent, suitable for DNA and RNA synthesis, showcasing its importance in biochemical applications (Guzaev, 2011).

Chemiluminescence Studies : The compound has been involved in the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, and their base-induced chemiluminescence has been studied, indicating its use in chemical analysis and possibly in imaging techniques (Watanabe et al., 2010).

Safety and Hazards

Propiedades

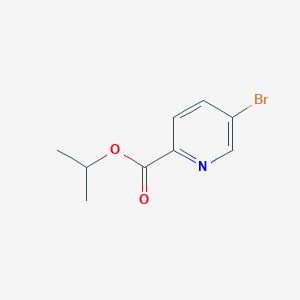

IUPAC Name |

3-phenylpropyl carbamimidothioate;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

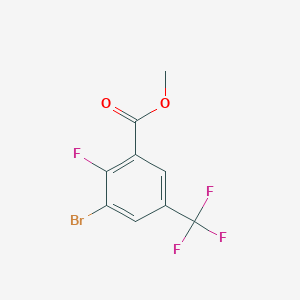

InChI |

InChI=1S/C10H14N2S.BrH/c11-10(12)13-8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8H2,(H3,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVFKYLRCDFIXNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCSC(=N)N.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(3-Phenylpropyl)sulfanyl]methanimidamide hydrobromide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(Trifluoromethyl)phenoxy]nitrobenzene](/img/structure/B6332675.png)

![(2S)-Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B6332741.png)